molecular formula C13H17ClF3NO2S B2432824 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc CAS No. 2197057-56-8

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc

Cat. No.: B2432824
CAS No.: 2197057-56-8
M. Wt: 343.79
InChI Key: ZZAONXDNIBUJRO-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a thiane-1,1-dione moiety.

Preparation Methods

The synthesis of 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc typically involves several steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrobenzotrifluoride with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous DMF to form an intermediate dinitro compound . This intermediate is then subjected to further reactions to introduce the amino and thiane-1,1-dione groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include sodium hydride, anhydrous DMF, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, while the thiane-1,1-dione moiety can participate in redox reactions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc include:

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group and an amino group but lacks the thiane-1,1-dione moiety.

    4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]thian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-20(18,19)8-6-12;/h1-4H,5-9,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAONXDNIBUJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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